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Compound of Interest

Compound Name: 4-Chloro-N-phenylpicolinamide

Cat. No.: B175317 Get Quote

Application Notes: 4-Chloro-N-phenylpicolinamide
in Organic Synthesis
Abstract
4-Chloro-N-phenylpicolinamide is a versatile heterocyclic building block crucial for the

synthesis of complex organic molecules. Its unique structure, featuring a pyridine ring activated

by a chlorine atom at the 4-position and a phenylamide group at the 2-position, makes it a

valuable intermediate in the development of new agrochemicals and pharmaceuticals.[1] The

chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and

participates in various palladium-catalyzed cross-coupling reactions, allowing for the

introduction of diverse functionalities. This document provides detailed application notes and

experimental protocols for utilizing 4-Chloro-N-phenylpicolinamide in key synthetic

transformations.

Physicochemical Properties and Handling
4-Chloro-N-phenylpicolinamide is typically supplied as a solid. Proper handling and storage

are essential to maintain its integrity.

Table 1: Physicochemical Data for 4-Chloro-N-phenylpicolinamide
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Property Value Reference

CAS Number 133928-61-7 [1]

Molecular Formula C₁₂H₉ClN₂O [1]

Molecular Weight 232.67 g/mol [1]

Appearance Solid -

Storage
Room temperature, dry, sealed

conditions
[1]

Synthesis of 4-Chloro-N-phenylpicolinamide
While numerous suppliers offer this reagent, a common synthetic route involves the amidation

of a 4-chloropicolinic acid derivative. The following protocol is a representative procedure for

the synthesis of similar picolinamides.

General Synthesis Workflow
The synthesis typically starts from a commercially available picolinic acid, which is activated

and then reacted with aniline.

Synthesis of 4-Chloro-N-phenylpicolinamide

4-Chloropicolinic Acid Activation
(e.g., SOCl₂)

4-Chloropicolinoyl
Chloride

Amidation
(Aniline, Base)

4-Chloro-N-
phenylpicolinamide
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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Chloro-N-
phenylpicolinamide
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This protocol is based on standard amide coupling procedures.

Activation of Carboxylic Acid: To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous

solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride

(1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours,

or until gas evolution ceases. The progress can be monitored by the disappearance of the

starting material using Thin Layer Chromatography (TLC).

Solvent Removal: Once the reaction is complete, remove the solvent and excess chlorinating

agent under reduced pressure to yield the crude 4-chloropicolinoyl chloride.

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a

solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5

eq) in DCM dropwise.

Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Upon

completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃

solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or

silica gel column chromatography to afford the final product, 4-Chloro-N-
phenylpicolinamide.

Applications as a Synthetic Building Block
The primary utility of 4-Chloro-N-phenylpicolinamide stems from the reactivity of the C4-

chloro substituent on the pyridine ring. This position is activated towards both nucleophilic

substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the picolinamide group activates

the C4-position for attack by nucleophiles.[2][3] This allows for the displacement of the chloride

with a variety of nucleophiles, including amines, alcohols, and thiols.
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Caption: Logical workflow for SNAr reactions.

This protocol is adapted from the synthesis of related 4-amino-picolinamide derivatives.[4]

Reaction Setup: In a sealed reaction vessel, combine 4-Chloro-N-phenylpicolinamide (1.0

eq), the desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), and a suitable base such

as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.

Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 160 °C. The

optimal temperature will depend on the nucleophilicity of the amine.

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is

consumed (typically 4-24 hours).

Work-up: Cool the reaction mixture to room temperature and pour it into water. If a

precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic

solvent such as ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate

in vacuo. Purify the crude product by column chromatography on silica gel or by

recrystallization to yield the desired 4-amino-N-phenylpicolinamide derivative.

Table 2: Representative SNAr Reaction Data (Analogous System)
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Starting
Material

Nucleophile Conditions Product Yield Reference

4-Chloro-N-

methylpicolin

amide

4-amino-N-

methylbenza

mide

160 °C, 1 h,

neat

4-(4-

Aminophenyl

amino)-N-

methylpicolin

amide

Not specified [4]

Palladium-Catalyzed Cross-Coupling Reactions
4-Chloro-N-phenylpicolinamide is an excellent substrate for Pd-catalyzed cross-coupling

reactions, which are fundamental for forming C-C and C-N bonds.

The Suzuki reaction couples the aryl chloride with an organoboron species, typically a boronic

acid or ester, to form a C-C bond.[5][6] This is a powerful method for synthesizing biaryl

compounds.

This is a general protocol for Suzuki couplings on chloro-pyridine scaffolds.[7]

Reaction Setup: To a degassed mixture of 4-Chloro-N-phenylpicolinamide (1.0 eq), an

arylboronic acid (1.2 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq) in a

solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst.

Catalyst System: Common catalyst systems include Pd(PPh₃)₄ (3-5 mol%) or a combination

of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like

SPhos or XPhos (2-4 mol%).

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or

Argon) at 80-110 °C for 6-24 hours.

Monitoring and Work-up: Monitor by TLC or LC-MS. After completion, cool the reaction,

dilute with water, and extract with an organic solvent.

Purification: Dry the combined organic extracts, concentrate, and purify by column

chromatography to isolate the 4-aryl-N-phenylpicolinamide product.
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This reaction forms a C-N bond by coupling the aryl chloride with an amine, offering a

complementary approach to SNAr that often proceeds under milder conditions and with a

broader substrate scope.[8][9][10]

This is a general protocol for the Buchwald-Hartwig amination of chloro-pyridines.[11][12]

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Chloro-N-
phenylpicolinamide (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-

nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide

(LHMDS) (1.4 eq), a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), and an anhydrous,

deoxygenated solvent like toluene or dioxane.

Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C.

Monitoring and Work-up: Monitor the reaction until completion (2-18 hours). Cool the mixture,

filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.

Purification: Concentrate the filtrate and purify the crude residue via silica gel

chromatography to obtain the desired 4-amino-N-phenylpicolinamide derivative.

Table 3: Common Conditions for Cross-Coupling Reactions

Reaction
Catalyst
(mol%)

Ligand
(mol%)

Base (eq) Solvent Temp (°C)

Suzuki

Coupling

Pd(OAc)₂

(2%)
SPhos (4%) K₃PO₄ (2.0) Dioxane/H₂O 100

Buchwald-

Hartwig

Pd₂(dba)₃

(1.5%)
XPhos (3%) NaOtBu (1.4) Toluene 110

Conclusion
4-Chloro-N-phenylpicolinamide is a highly valuable and reactive intermediate. Its utility in

organic synthesis is centered on the selective functionalization of the C4-position of the

pyridine ring. The protocols provided herein for nucleophilic aromatic substitution and

palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers in
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medicinal chemistry and materials science to generate diverse libraries of novel picolinamide

derivatives. The straightforward application of these methods underscores the importance of

this building block in modern drug discovery and agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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